![molecular formula C16H25NO5 B14894188 9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, which forms the bicyclic structure.
Introduction of functional groups: Functional groups such as tert-butyl and ethyl esters are introduced through esterification reactions.
Oxidation and reduction: These steps are used to introduce the oxo group and to adjust the oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against certain biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products.
Mécanisme D'action
The mechanism of action of 9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: shares similarities with other bicyclic compounds such as tropane alkaloids and certain synthetic analogs.
Tropane alkaloids: These compounds have a similar bicyclic structure and are known for their biological activity.
Synthetic analogs: Various synthetic analogs have been developed to explore the structure-activity relationship of this compound.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H25NO5 |
|---|---|
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
9-O-tert-butyl 3-O-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate |
InChI |
InChI=1S/C16H25NO5/c1-5-21-14(19)11-9-10-7-6-8-12(13(11)18)17(10)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11?,12+/m1/s1 |
Clé InChI |
HZQGBBBCPPNGFG-LWALXPGCSA-N |
SMILES isomérique |
CCOC(=O)C1C[C@H]2CCC[C@@H](C1=O)N2C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CC2CCCC(C1=O)N2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
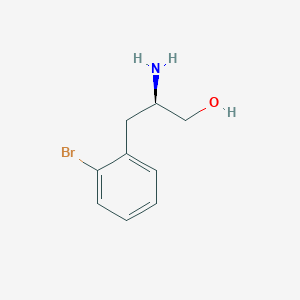
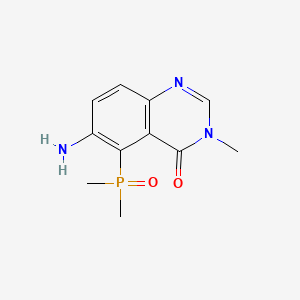
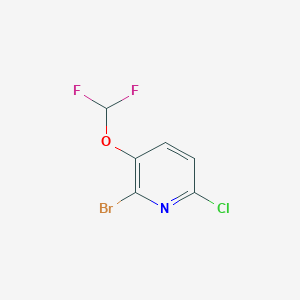
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
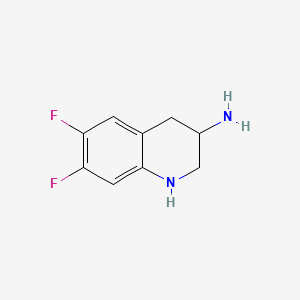
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
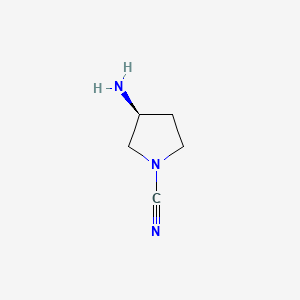
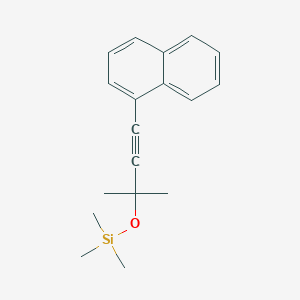

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
